5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-1-phenyl-3-methyl-1H-pyrazole. This intermediate is then subjected to further reactions to introduce the amine group at the 4-position of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of 5-(4-phenyl)-1-methyl-1H-pyrazol-4-amine.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-1-methyl-1H-pyrazol-3-amine
- 4-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
- 4-(4-Bromophenyl)-1-methyl-1H-pyrazol-2-amine
Uniqueness
5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromophenyl and methyl groups on the pyrazole ring can significantly affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H10BrN3 |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H10BrN3/c1-14-10(9(12)6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 |
InChI Key |
WTNHUVBPRNIFIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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